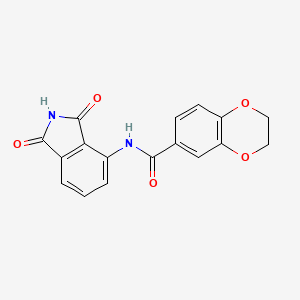

N-(1,3-二氧代异吲哚-4-基)-2,3-二氢-1,4-苯二氧杂环-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

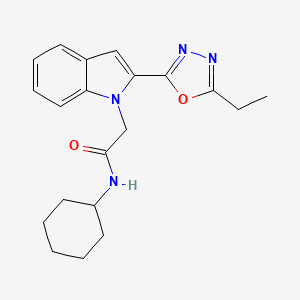

The compound N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of 1,3-dioxoisoindolin-2yl compounds, which have been studied for their potential as bioactive ligands in the development of novel drugs. These compounds are characterized by the presence of a 1,3-dioxoisoindoline core, which has been utilized in various pharmacological contexts, including as a scaffold for organometallic anticancer drugs , inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer treatment , and HIV integrase strand transfer inhibitors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of suitable precursors under controlled conditions. For instance, N-(1,3-dioxoisoindolin-2yl)benzamide was prepared by heating an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . This method could potentially be adapted for the synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed geometric parameters. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds . Similar analysis techniques would be applied to determine the molecular structure of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Chemical Reactions Analysis

The reactivity of the 1,3-dioxoisoindoline core is influenced by its ability to form complexes with metals and to interact with biological targets. The compounds synthesized from this core have shown the ability to inhibit topoisomerase and PARP , and to interact with the active site of HIV-1 integrase . These interactions are often mediated by the formation of hydrogen bonds and coordination to metal ions, which could also be relevant for the chemical reactions of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using a variety of analytical methods, including IR spectroscopy and SEM analysis . These methods help in understanding the stability of the compounds in different environments, which is crucial for their potential therapeutic applications. The stability in aqueous systems, affinity toward small biomolecules, and cytotoxicity in human cancer cell lines are some of the properties that have been investigated for related compounds .

科学研究应用

结构分析和合成方法

一个研究领域集中于类似于 N-(1,3-二氧代异吲哚-4-基)-2,3-二氢-1,4-苯二氧杂环-6-甲酰胺的衍生物的晶体结构、光谱学和计算研究。例如,Bülbül 等人 (2015) 制备了一种相关化合物,并使用红外光谱、SEM 和 X 射线衍射对其进行了表征,并通过理论计算来研究晶体结构 (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015)。

有机化学中的合成效用

研究还探索了类似化合物在有机反应中的合成效用。野口等人 (1986) 描述了 2-吡喃-6-甲酰胺的分子内 Diels-Alder 反应,以生成稠合的 1,3-环己二烯体系,展示了类似支架在合成多环化合物方面的多功能性 (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986)。

生物活性及应用

另一个重要的研究领域是对衍生物的生物活性的研究。Mokesch 等人 (2015) 合成了基于 1,3-二氧代茚满-2-甲酰胺支架的新型配合物,评估了它们在癌细胞系中的细胞毒性,并阐明了构效关系,特别突出了苄基衍生物有希望的体外活性 (Mokesch, Novak, Roller, Jakupec, Kandioller, & Keppler, 2015)。

此外,Asadollahi 等人 (2019) 探索了 N-芳基-2-(1,3-二氧代异吲哚啉-2-基)-3-苯基丙酰胺的抗癫痫活性,提供了对这些化合物在治疗癫痫中的潜在治疗应用的见解,并通过分子对接研究来了解与 GABA_A 受体的相互作用 (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019)。

属性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-15(9-4-5-12-13(8-9)24-7-6-23-12)18-11-3-1-2-10-14(11)17(22)19-16(10)21/h1-5,8H,6-7H2,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUOESQIJNBZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)

![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)